An In-depth Technical Guide to NH2-C6-NH-Boc: Chemical Properties and Structure
An In-depth Technical Guide to NH2-C6-NH-Boc: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-C6-NH-Boc, also known by its systematic name tert-butyl N-(6-aminohexyl)carbamate, is a bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure features a six-carbon aliphatic chain (C6) that provides a flexible spacer, a primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) at the other. This strategic design allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][4] The Boc protecting group offers stability under a range of conditions and can be selectively removed under acidic conditions, enabling a modular approach to synthesis.[4]
Chemical Structure and Identifiers
The chemical structure of NH2-C6-NH-Boc is characterized by a hexamethylene diamine core where one of the amino groups is protected with a tert-butyloxycarbonyl group.
Molecular Formula: C₁₁H₂₄N₂O₂[5][6]
Canonical SMILES: C(OC(C)(C)C)(=O)NCCCCCCN[5]
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N[5]
CAS Number: 51857-17-1[5]
Common Synonyms:
-
N-Boc-1,6-diaminohexane[5]
-
tert-Butyl (6-aminohexyl)carbamate[5]
-
N-tert-Butoxycarbonyl-1,6-hexanediamine[7]
-
(6-Aminohexyl)carbamic acid tert-butyl ester[7]
Physicochemical Properties
A summary of the key physicochemical properties of NH2-C6-NH-Boc is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Weight | 216.32 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [8] |
| Density | 0.965 g/mL at 20 °C | [9] |
| Boiling Point | 106-110 °C at 0.3 mmHg | [10] |
| Melting Point | 162-164 °C (hydrochloride salt) | [11] |
| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate. | [7] |
| Predicted pKa | 12.93 ± 0.46 | [10] |
| Refractive Index | 1.462 (at 20 °C) | [9] |
Reactivity and Stability
The reactivity of NH2-C6-NH-Boc is governed by its two functional groups: the primary amine and the Boc-protected amine.
-
Primary Amine: The terminal -NH2 group is a nucleophile and can readily participate in reactions such as acylation, alkylation, and amide bond formation. This allows for its conjugation to carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic moieties.[12]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic, nucleophilic, and reductive conditions. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes it highly valuable in multi-step syntheses.[4]
Stability: The compound is sensitive to air and should be stored under an inert atmosphere. It is incompatible with strong oxidizing agents.[13] For long-term storage, it is recommended to keep it in a cool, dark place (2-8°C).[14]
Experimental Protocols
Synthesis and Purification of NH2-C6-NH-Boc
A common method for the synthesis of NH2-C6-NH-Boc involves the selective mono-protection of 1,6-hexanediamine (B7767898) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
1,6-Hexanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Synthesis Protocol:
-
Dissolve 1,6-hexanediamine (0.5 mol) and triethylamine (0.1 mol) in 300 mL of DCM in a flask.[15]
-
Slowly add a solution of di-tert-butyl dicarbonate (0.1 mol) in 100 mL of DCM to the stirred solution at room temperature. The solution will turn cloudy.[15]
-
Allow the reaction to proceed overnight at room temperature.[15]
-
Filter the reaction mixture and extract the filtrate three times with water.[15]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[15]
Purification Protocol:
-
Dissolve the crude product in 1 N HCl and wash with diethyl ether to remove any di-Boc-protected byproduct.[7]
-
Make the aqueous phase basic (pH 10) by adding 2 N NaOH.[7]
-
Extract the product into ethyl acetate.[7]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield purified NH2-C6-NH-Boc as a yellow oil.[7]
Boc Deprotection
The removal of the Boc protecting group is a crucial step to liberate the second primary amine for subsequent conjugation.
Materials:
-
NH2-C6-NH-Boc (or a derivative conjugated through the primary amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Applications in Drug Development and Bioconjugation
NH2-C6-NH-Boc serves as a versatile linker in various bioconjugation applications, most notably in the development of PROTACs and ADCs.
PROTAC Synthesis
In PROTAC technology, NH2-C6-NH-Boc can be used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The sequential nature of its reactivity allows for a controlled synthesis.
Caption: General workflow for the synthesis of a PROTAC molecule using NH2-C6-NH-Boc.
Bioconjugation to Biomolecules
The primary amine of NH2-C6-NH-Boc can be conjugated to various biomolecules, such as proteins or antibodies, through their surface-exposed lysine (B10760008) residues or N-terminus. After conjugation, the Boc group can be removed to introduce a reactive amine for further functionalization.
Caption: A possible workflow for conjugating a payload to a biomolecule using NH2-C6-NH-Boc.
Analytical Data
NMR Spectroscopy
-
¹H NMR (CDCl₃): δ 4.54 (bs, 1H, NH), 3.05-2.62 (m, 4H, NCH₂), 1.41 (m, 9H, C(CH₃)₃), 1.29 (m, 8H, CH₂).[7]
-
¹³C NMR: Spectral data for N-Boc-1,6-diaminohexane can be found in the PubChem database.[5]
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-1,6-diaminohexane is available on platforms such as PubChem and ChemicalBook.[5][16] Key expected peaks would include N-H stretching for the primary and secondary amines, C-H stretching for the alkyl chain, and a strong C=O stretching for the carbamate (B1207046) group.
Mass Spectrometry (MS)
The molecular weight of NH2-C6-NH-Boc is 216.32 g/mol , which would correspond to the molecular ion peak in a mass spectrum.[5]
Safety and Handling
NH2-C6-NH-Boc is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
NH2-C6-NH-Boc is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, predictable reactivity, and the orthogonal nature of its functional groups make it an ideal tool for the construction of complex bioconjugates and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, and applications, serving as a valuable resource for its effective utilization in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NH2-C6-NH-Boc | Amines | Ambeed.com [ambeed.com]
- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 8. N-Boc-1,6-diaminohexane, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. N-Boc-1,6-hexandiamin -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 14. 51857-17-1|N-Boc-1,6-Diaminohexane|BLD Pharm [bldpharm.com]
- 15. N-BOC-1,6-hexanediamine hydrochloride | CAS#:65915-94-8 | Chemsrc [chemsrc.com]
- 16. N-BOC-1,6-diaminohexane(51857-17-1) IR Spectrum [chemicalbook.com]
